molecular formula C6H5BrFNO B8181782 (6-Bromo-2-fluoropyridin-3-YL)methanol

(6-Bromo-2-fluoropyridin-3-YL)methanol

Cat. No.: B8181782
M. Wt: 206.01 g/mol
InChI Key: JQIREWOWBXROGC-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoropyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-fluoropyridin-3-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-fluoropyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.

Major Products:

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: (6-Bromo-2-fluoropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It is also employed in the development of fluorescent probes and imaging agents .

Medicine: It is used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals .

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-bromo-2-fluoropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIREWOWBXROGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To Diisopropylamine (22.001 mmol; 2240 mg; 3.13 mL) in THF (40 mL) at 0° C. was added N-Butyllithium (2.5 mol/L) in Hexane (24.001 mmol; 9.6 mL). The reaction was stirred at 0° C. for 0.5 h, and then cooled to −78° C. 2-bromo-6-fluoro-pyridine (20.001 mmol; 3520.0 mg) in THF (10 mL) was added dropwise. The mixture was stirred at −78° C. for 2.5 h. Paraformaldehyde (40.002 mmol; 3603.3 mg) was added rapidly. The mixture was allowed to warm to room temperature and stirred overnight. The reaction was quenched with water. The layers were separated. The aqueous layer was extracted with EtOAc. The combined organic layers were concentrated and the residue was purified on silica eluted with 0 to 50% EtOAc in Heptane to afford (6-bromo-2-fluoro-3-pyridyl)methanol (1.4888 g, 36%).
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3520 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3603.3 mg
Type
reactant
Reaction Step Three

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